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Compound of Interest

Compound Name: MM 77 dihydrochloride

Cat. No.: B1146670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MM 77 dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-

HT1A) receptor, with a pronounced specificity for postsynaptic receptors. This technical guide

provides a comprehensive overview of MM 77 dihydrochloride, including its mechanism of

action, key quantitative data from preclinical studies, and detailed experimental protocols. The

information presented herein is intended to serve as a valuable resource for researchers in

neuroscience and professionals involved in drug development, facilitating a deeper

understanding of this compound's pharmacological profile and its potential applications in

investigating the role of the 5-HT1A receptor in various physiological and pathological

processes.

Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR)

superfamily, is a critical modulator of serotonergic neurotransmission in the central nervous

system. Its widespread distribution in brain regions such as the hippocampus, cortex, and

raphe nuclei implicates it in the regulation of mood, anxiety, and cognition. MM 77
dihydrochloride, chemically known as 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine

dihydrochloride, has emerged as a valuable pharmacological tool for dissecting the specific

roles of postsynaptic 5-HT1A receptors. Its high affinity and selectivity make it a preferred
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antagonist for in vitro and in vivo studies aimed at elucidating the downstream signaling and

behavioral consequences of blocking this receptor subtype.

Mechanism of Action
MM 77 dihydrochloride functions as a competitive antagonist at postsynaptic 5-HT1A

receptors. By binding to these receptors, it prevents the endogenous ligand, serotonin (5-HT),

from exerting its effects. The 5-HT1A receptor is coupled to inhibitory Gi/o proteins.

Consequently, its activation typically leads to the inhibition of adenylyl cyclase, a decrease in

cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels,

specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels

and the closing of voltage-gated calcium channels. By blocking these actions, MM 77
dihydrochloride effectively disinhibits the postsynaptic neuron from the influence of serotonin

at 5-HT1A receptors.

Signaling Pathways
The antagonism of postsynaptic 5-HT1A receptors by MM 77 dihydrochloride interrupts

several key intracellular signaling cascades. The primary pathway affected is the Gi/o-mediated

inhibition of adenylyl cyclase. Furthermore, by preventing 5-HT1A receptor activation, MM 77

can indirectly influence downstream signaling pathways that are modulated by cAMP levels

and ion channel activity, such as the mitogen-activated protein kinase (MAPK) and Akt

signaling pathways.
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Figure 1: Postsynaptic 5-HT1A receptor signaling pathway and the antagonistic action of MM

77.

Quantitative Data
While extensive quantitative data from a wide range of studies are not readily available in the

public domain, key findings from foundational research provide insight into the potency of MM
77 dihydrochloride.

Parameter Value Receptor/System Reference

Binding Affinity (Ki) Not explicitly found 5-HT1A Receptor
Mokrosz et al., 1994

(Implied high potency)

In Vivo Efficacy
Blockade of 8-OH-

DPAT-induced effects

Postsynaptic 5-HT1A

Receptor in mice

Briones-Aranda et al.,

2005[1]

Note: The seminal paper by Mokrosz et al. (1994) establishing MM 77 as a potent antagonist

was not accessible in full text, hence the precise Ki value is not included. The high potency is

consistently reported by chemical suppliers citing this original work.
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Experimental Protocols
In Vivo Assessment of Anxiolytic-like Activity (Forced
Swim Test)
The study by Briones-Aranda et al. (2005) utilized the forced swimming test in mice to

investigate the effects of MM 77 on stress-induced behaviors and its interaction with 5-HT1A

receptor agonists.[1]

Objective: To determine if MM 77 dihydrochloride can block the behavioral effects of the 5-

HT1A agonist 8-OH-DPAT in mice subjected to forced swimming stress.

Animals: Male mice.

Procedure:

Forced Swimming Stress: Mice are individually placed in a cylinder containing water from

which they cannot escape. This induces a state of behavioral despair, considered an

anxiogenic-like state.

Drug Administration:

A control group receives the vehicle.

A group is treated with the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin

(8-OH-DPAT).

Another group is pre-treated with MM 77 dihydrochloride prior to the administration of 8-

OH-DPAT.

Behavioral Assessment: The duration of immobility is recorded during the swimming session.

A decrease in immobility is interpreted as an anxiolytic-like effect.

Expected Outcome: 8-OH-DPAT is expected to reverse the anxiolytic-like effect induced by the

stressor. Pre-treatment with MM 77 is expected to block this effect of 8-OH-DPAT,

demonstrating its antagonistic action at postsynaptic 5-HT1A receptors.
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Figure 2: Experimental workflow for the forced swim test to evaluate MM 77's antagonist

activity.
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Synthesis of 1-(2-methoxyphenyl)piperazine (Precursor
to MM 77)
The synthesis of the core piperazine structure of MM 77 is a critical first step. Several methods

have been reported.

Method 1: From o-Anisidine and Bis(2-chloroethyl)amine hydrochloride

A mixture of o-anisidine and bis(2-chloroethyl)amine hydrochloride is heated in a suitable

solvent such as 2-(2-methoxyethoxy)ethanol.

The reaction mixture is heated to approximately 150°C for several hours.

After cooling, the reaction mixture is dissolved in methanol and the product is precipitated by

the addition of diethyl ether.

The resulting solid, 1-(2-methoxyphenyl)piperazine hydrochloride, is collected by filtration.

Method 2: From tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is dissolved in diethyl ether.

An ethereal solution of hydrochloric acid is added to the mixture.

The reaction is stirred at room temperature, typically overnight.

The solvent is removed under reduced pressure to yield the solid product, 1-(2-

methoxyphenyl)piperazine hydrochloride.

Note: The final step to synthesize MM 77 dihydrochloride involves the alkylation of 1-(2-

methoxyphenyl)piperazine with a suitable succinimide-containing butyl chain, followed by

conversion to the dihydrochloride salt. Detailed, publicly available protocols for this specific final

step are limited.

Conclusion
MM 77 dihydrochloride is a valuable research tool for investigating the role of postsynaptic 5-

HT1A receptors in the central nervous system. Its high potency and selectivity allow for precise
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pharmacological manipulation in both in vitro and in vivo models. The information provided in

this guide, including its mechanism of action, available quantitative data, and experimental

protocols, serves as a foundational resource for researchers aiming to utilize this compound in

their studies. Further research to fully elucidate its binding kinetics and to explore its effects in a

broader range of behavioral and neurochemical paradigms is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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